molecular formula C18H19N5O2 B2384084 6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-50-7

6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2384084
CAS No.: 876901-50-7
M. Wt: 337.383
InChI Key: ABDLBRFTOIBARG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce various multifunctionalized tricyclic isoindole-1,3-diones .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical and Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.61 D . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds focuses on the synthesis and investigation of their biological activities. For example, Nilov et al. (1995) explored the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, leading to derivatives that show potential for antiviral and antihypertensive activities (Nilov et al., 1995).

Pharmacological Evaluation

Another study by Handy et al. (1995) investigated the antinociceptive effects of 1‐(2‐trifluoromethylphenyl)imidazole (TRIM), focusing on its potent inhibitory effects on neuronal nitric oxide synthase in vitro, which suggests potential for experimental tools in biological research (Handy et al., 1995).

Structural Characterization

Danopoulos et al. (2002) synthesized and characterized stable pyridine- and phosphine-functionalised N-heterocyclic carbenes, demonstrating the structural diversity and potential utility of compounds with similar chemical backbones in materials science and catalysis (Danopoulos et al., 2002).

New Synthetic Methods and Derivatives

Alves et al. (1994) and Szyszkowska et al. (2018) contributed to the development of new synthetic methods and derivatives, expanding the chemical repertoire and understanding of this class of compounds. Their work underlines the importance of such chemicals in the synthesis of novel materials and potentially biologically active molecules (Alves et al., 1994); (Szyszkowska et al., 2018).

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole derivatives have a broad potential for use in chemical production and clinical medicine . They are being actively studied for their potential applications in various fields .

Properties

IUPAC Name

6-(4-ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-12-6-8-13(9-7-12)23-11(2)10-22-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLBRFTOIBARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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